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molecular formula C12H9NO3 B1614639 1-Nitro-3-phenoxybenzene CAS No. 620-55-3

1-Nitro-3-phenoxybenzene

Cat. No. B1614639
M. Wt: 215.2 g/mol
InChI Key: MEYCCIQOLYYNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534805B2

Procedure details

The compound 1-nitro-3-phenoxybenzene (10.17 g, 0.0473 mol) is put into solution in carbon disulphide (70 ml). Aluminium chloride (10.06 g, 0.076 mol) is added by portions at ambient temperature. The reaction medium is cooled down to 0° C. then acetyl chloride (2.4 ml, 0.038 mol) is added dropwise. The reaction medium is left to return to 23° C. then stirring is maintained for 5 hours, followed by cooling down again to 0° C., then the careful addition of ethyl acetate, crushed ice and 3 N hydrochloric acid. After decantation, the medium is extracted with ethyl acetate. The organic phase is washed with water, with a saturated solution of sodium carbonate then with a saturated solution of sodium chloride. It is then dried over sodium sulphate then evaporated. The residue obtained is adsorbed on silica then purified by chromatography on a Biotage-type silica column (eluent: ethyl acetate-heptane: 1-4). After washing with diethyl ether, a yellow-coloured powder is obtained.
Quantity
10.17 g
Type
reactant
Reaction Step One
Quantity
10.06 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:5]=1)([O-:3])=[O:2].[Cl-].[Al+3].[Cl-].[Cl-].[C:21](Cl)(=[O:23])[CH3:22].Cl>C(=S)=S.C(OCC)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[O:10][C:11]1[CH:12]=[CH:13][C:14]([C:21](=[O:23])[CH3:22])=[CH:15][CH:16]=1)([O-:3])=[O:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10.17 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
10.06 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
C(=S)=S
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
then stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction medium is left
CUSTOM
Type
CUSTOM
Details
to return to 23° C.
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling down again to 0° C.
EXTRACTION
Type
EXTRACTION
Details
After decantation, the medium is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water, with a saturated solution of sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is then dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
then purified by chromatography on a Biotage-type silica column (eluent: ethyl acetate-heptane: 1-4)
WASH
Type
WASH
Details
After washing with diethyl ether
CUSTOM
Type
CUSTOM
Details
a yellow-coloured powder is obtained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(OC2=CC=C(C=C2)C(C)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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